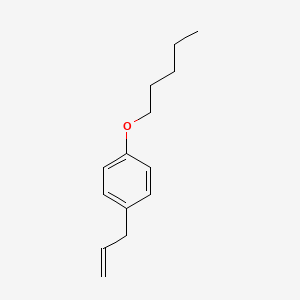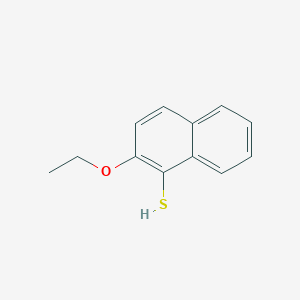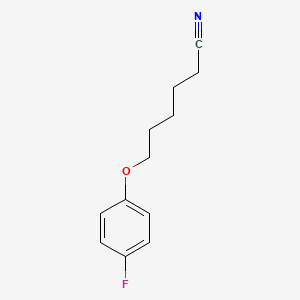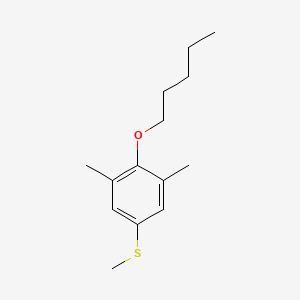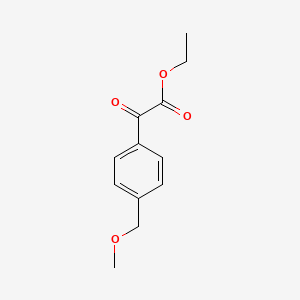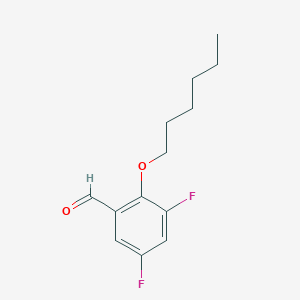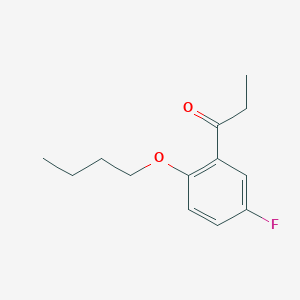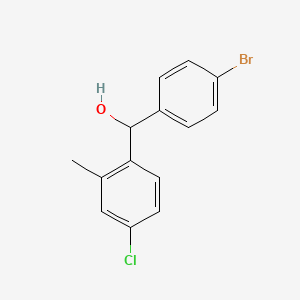
4-Bromo-4'-chloro-2'-methylbenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-chloro-2’-methylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzhydrol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-chloro-2’-methylbenzhydrol typically involves the reaction of 4-Bromo-4’-chloro-2’-methylbenzophenone with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired benzhydrol derivative.
Industrial Production Methods
Industrial production methods for 4-Bromo-4’-chloro-2’-methylbenzhydrol may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The choice of solvent, temperature, and reaction time are critical parameters that are adjusted to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-2’-methylbenzhydrol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 4-Bromo-4’-chloro-2’-methylbenzophenone.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The bromine and chlorine substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-4’-chloro-2’-methylbenzophenone.
Reduction: More reduced benzhydrol derivatives.
Substitution: Substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-chloro-2’-methylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-chloro-2’-methylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine substituents can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-chloro-2’-methylbenzophenone: The oxidized form of 4-Bromo-4’-chloro-2’-methylbenzhydrol.
4-Bromo-4’-chloro-2’-methylbenzene: A simpler aromatic compound with similar substituents.
4-Bromo-4’-chloro-2’-methylbenzoic acid: An acid derivative with similar substituents.
Uniqueness
4-Bromo-4’-chloro-2’-methylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl groups on the benzhydrol framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
(4-bromophenyl)-(4-chloro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJINZFKROVBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
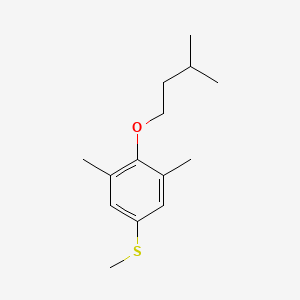
![1-Chloro-2-fluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999013.png)

![1,2-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999020.png)

